Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family
Preparation Methods
The synthesis of Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde or ketone.
Introduction of the Butyryl Group: : The butyryl group can be introduced through a Friedel-Crafts acylation reaction using butyryl chloride and a Lewis acid catalyst.
Attachment of the (4-ethylphenyl)sulfonyl Group: : This step involves a sulfonylation reaction, where the 4-ethylphenylsulfonyl group is introduced using 4-ethylphenylsulfonyl chloride and a base.
Methylation: : The final step involves the methylation of the carboxylic acid group using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable leaving group.
Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional substituents onto the benzofuran core.
Common reagents and conditions used in these reactions include Lewis acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicine: : It has been investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Biology: : The compound's interaction with biological targets, such as enzymes and receptors, has been studied to understand its mechanism of action and potential biological effects.
Chemistry: : Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
When compared to other similar compounds, Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate stands out due to its unique structural features and potential applications. Similar compounds include other benzofurans and their derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological activities and properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 5-[butanoyl-(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-5-7-21(25)24(31(27,28)18-11-8-16(6-2)9-12-18)17-10-13-20-19(14-17)22(15(3)30-20)23(26)29-4/h8-14H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJYFJAKRYDRQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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